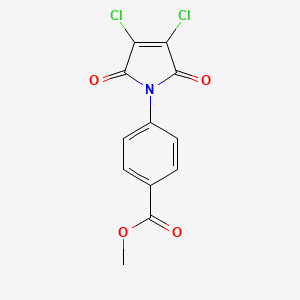

methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Description

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a synthetic chemical compound belonging to the class of pyrrolidin-2-one derivatives. It is known for its applications in analytical chemistry and biochemistry, particularly as an oxidizing agent in the determination of vitamin C levels.

Properties

IUPAC Name |

methyl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO4/c1-19-12(18)6-2-4-7(5-3-6)15-10(16)8(13)9(14)11(15)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHPPEAAXNNHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves the reaction of 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has several scientific research applications:

Chemistry: Used as an oxidizing agent in analytical chemistry for the determination of vitamin C levels.

Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of various organic compounds and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, leading to the formation of oxidized products. This property is utilized in various biochemical assays and analytical methods. The compound interacts with specific molecular targets, such as enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate: A similar compound with the same core structure but different substitution pattern.

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: The parent compound without the methyl ester group.

Uniqueness

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an oxidizing agent and its applications in analytical chemistry and biochemistry set it apart from other similar compounds.

Biological Activity

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as DCPIP (CAS Number: 685543-36-6), is a synthetic compound belonging to the class of pyrrolidin-2-one derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structure of methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate features a pyrrolidine ring with two chlorine substituents and a benzoate moiety. This unique structure is responsible for its diverse biological activities.

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate exhibits selective inhibitory activity against various enzymes, notably cyclooxygenase (COX), which plays a critical role in the biosynthesis of prostaglandins. The inhibition of COX can lead to significant anti-inflammatory effects and modulation of pain pathways .

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In studies evaluating its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant antibacterial activity with MIC values ranging from 3.12 to 12.5 µg/mL . These findings suggest its potential as a lead compound in the development of new antibacterial agents.

Anticancer Potential

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chlorine enhances its antiproliferative activity .

In Vitro Studies

In vitro studies have demonstrated that methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate inhibits cell proliferation in cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The IC50 values for these cell lines were reported to be less than those of standard chemotherapeutic agents like doxorubicin .

Analytical Applications

The compound is utilized as an oxidizing agent in analytical chemistry for determining vitamin C levels. Its ability to participate in redox reactions makes it valuable in biochemical assays .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.